ethyl 4-bromo-2-chloro-7-oxo-6-[(phenylcarbonyl)amino]-7H-naphtho[1,2,3-de]quinoline-1-carboxylate
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Overview
Description
Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7710(2),?0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of functional groups: The bromo, chloro, and oxo groups are introduced through selective halogenation and oxidation reactions.
Amidation and esterification: The benzamido group is introduced through an amidation reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Imidazo[1,2-a]pyridine analogues: These compounds are known for their medicinal properties, particularly in the treatment of tuberculosis.
Properties
Molecular Formula |
C26H16BrClN2O4 |
---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate |
InChI |
InChI=1S/C26H16BrClN2O4/c1-2-34-26(33)21-18-14-10-6-7-11-15(14)23(31)19-17(29-25(32)13-8-4-3-5-9-13)12-16(27)22(20(18)19)30-24(21)28/h3-12H,2H2,1H3,(H,29,32) |
InChI Key |
JOBMPVQBFCHLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=C(C=C4NC(=O)C5=CC=CC=C5)Br)N=C1Cl |
Origin of Product |
United States |
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